molecular formula C11H8F3N3O B14084990 N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide CAS No. 102422-29-7

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide

Cat. No.: B14084990
CAS No.: 102422-29-7
M. Wt: 255.20 g/mol
InChI Key: BMXQTUCMQQKTHQ-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide is a compound that has garnered significant interest in various fields of scientific research. The trifluoromethyl group in its structure is known for its unique properties, which include high electronegativity and lipophilicity. These properties make the compound valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide stands out due to its unique combination of the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields .

Properties

CAS No.

102422-29-7

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(6-8)16-10(18)17-5-4-15-7-17/h1-7H,(H,16,18)

InChI Key

BMXQTUCMQQKTHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N2C=CN=C2)C(F)(F)F

Origin of Product

United States

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